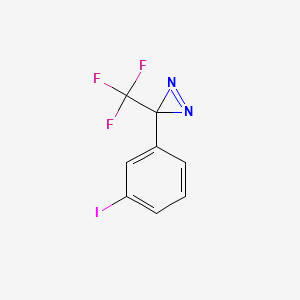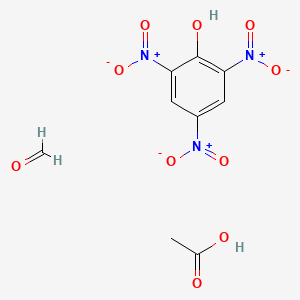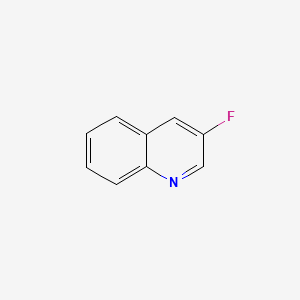
3-Fluoroquinoline
Übersicht
Beschreibung
3-Fluoroquinoline is a synthetic compound that belongs to the class of fluoroquinolones . Fluoroquinolones are broad-spectrum antibiotics with good oral bioavailability .
Synthesis Analysis
The synthesis of fluoroquinolones involves several structural modifications to the quinolone nucleus for improvement of potency and spectrum of activity . The C-7 substituent was reported to have a major impact on the activity . Substitution at C-7 or its N-4-piperazinyl moiety was found to affect potency, bioavailability, and physicochemical properties .
Molecular Structure Analysis
The molecular formula of 3-Fluoroquinoline is C9H6FN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Fluoroquinolones exert antimicrobial effects by inhibiting bacterial topoisomerases II and IV . Antibiotic resistance arises from mutations in these target enzymes .
Physical And Chemical Properties Analysis
3-Fluoroquinoline has a molecular weight of 147.15 g/mol . It is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Fluoroquinolones, a family of compounds that includes 3-Fluoroquinoline, have been shown to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
Antimalarial Drugs
The quinoline skeleton, which includes 3-Fluoroquinoline, has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Examples include fluoroquine and mefloquine .
Antineoplastic Drugs
The antineoplastic drug Brequinar® and its analogs, which include 3-Fluoroquinoline, have proven to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
Treatment of Heart Diseases
Flosequinan, a drug that includes 3-Fluoroquinoline, is one of the new generation drugs for treatment of heart diseases .
Agriculture
A number of fluorinated quinolines, including 3-Fluoroquinoline, have found application in agriculture .
Components for Liquid Crystals
3-Fluoroquinoline is also used as a component for liquid crystals .
Wirkmechanismus
Target of Action
3-Fluoroquinoline, like other fluoroquinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication . DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits .
Mode of Action
3-Fluoroquinoline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the DNA replication fork .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluoroquinoline is DNA synthesis. By targeting DNA gyrase and topoisomerase IV, 3-Fluoroquinoline inhibits DNA replication . This inhibition occurs as the drug stabilizes the DNA strand breaks created by these enzymes, blocking the progress of the DNA replication fork .
Pharmacokinetics
These properties contribute to the broad-spectrum antimicrobial activity of fluoroquinolones .
Result of Action
The primary result of 3-Fluoroquinoline’s action is the inhibition of bacterial DNA replication, leading to cell death . This is achieved through the drug’s interaction with DNA gyrase and topoisomerase IV, and the subsequent blocking of the DNA replication fork .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoroquinoline. For instance, exposure to ultraviolet radiation can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide, which can alter biological systems and generate harmful effects like phototoxicity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIGOYSEDNHKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192711 | |
| Record name | 3-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinoline | |
CAS RN |
396-31-6 | |
| Record name | 3-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 396-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7451O19ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


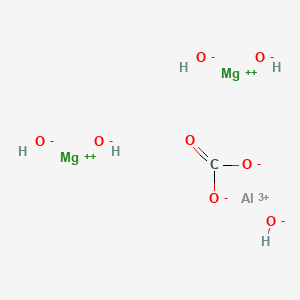
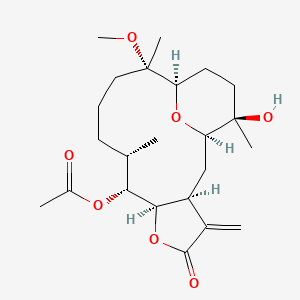
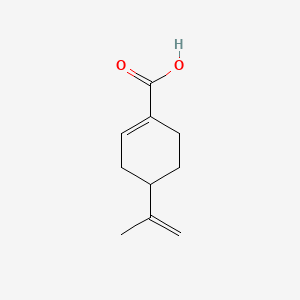
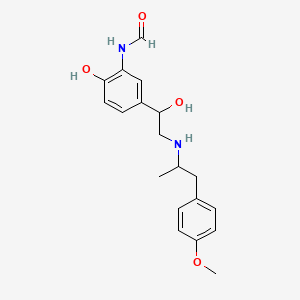

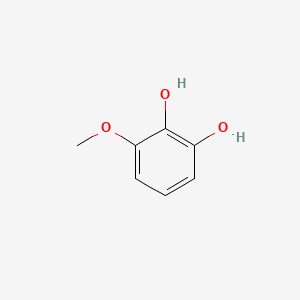
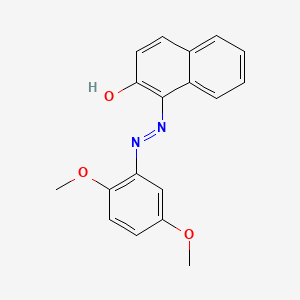

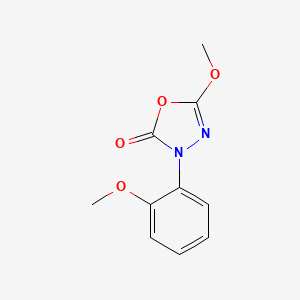
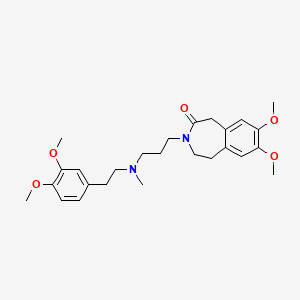
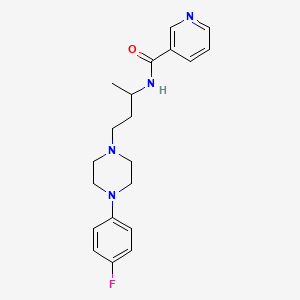
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1210440.png)
